molecular formula C29H29BrClNO3 B11681321 Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11681321
M. Wt: 554.9 g/mol
InChI Key: DFVVEUITJOKMGC-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

The synthesis of Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other biochemical techniques .

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

    Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Known for its unique combination of bromine and chlorine substituents.

    Cyclohexyl 4-(3-bromophenyl)-7-(4-methylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Differing by the presence of a methyl group instead of chlorine.

    Cyclohexyl 4-(3-chlorophenyl)-7-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Differing by the positions of bromine and chlorine.

This compound’s uniqueness lies in its specific substituents, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C29H29BrClNO3

Molecular Weight

554.9 g/mol

IUPAC Name

cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H29BrClNO3/c1-17-26(29(34)35-23-8-3-2-4-9-23)27(19-6-5-7-21(30)14-19)28-24(32-17)15-20(16-25(28)33)18-10-12-22(31)13-11-18/h5-7,10-14,20,23,27,32H,2-4,8-9,15-16H2,1H3

InChI Key

DFVVEUITJOKMGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br)C(=O)OC5CCCCC5

Origin of Product

United States

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